molecular formula C12H9ClN4 B1348412 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-11-8

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1348412
CAS No.: 650628-11-8
M. Wt: 244.68 g/mol
InChI Key: DLHSWXBXKPTYSR-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]Pyrimidine Scaffold

The historical development of pyrazolo[3,4-d]pyrimidine chemistry spans several decades, with significant milestones marking the evolution of synthetic methodologies and applications. The scaffold was first recognized for its structural similarity to purines, which led to early investigations into its potential biological activities. Literature surveys indicate that pyrazolo[3,4-d]pyrimidine fused rings drew great attention as a result of their diverse and versatile pharmacological potential due to the chemical similarity between this scaffold and purines. The initial synthetic approaches were developed through modifications of existing pyrazole and pyrimidine chemistry, leading to the establishment of various synthetic pathways. Early research focused on understanding the fundamental reactivity patterns of the fused ring system, particularly the electronic distribution and the effects of different substitution patterns on chemical behavior.

The evolution of synthetic methodologies has been marked by significant advances in reaction efficiency and selectivity. One-pot synthesis strategies have been developed, as demonstrated by the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols. This approach represents a significant advancement from earlier stepwise synthetic procedures, offering improved efficiency and reduced synthetic complexity. The development of green chemistry approaches has also contributed to the evolution of pyrazolo[3,4-d]pyrimidine synthesis, with researchers implementing environmentally friendly synthetic methods alongside conventional approaches. These methodological advances have enabled the preparation of diverse pyrazolo[3,4-d]pyrimidine derivatives with varying substitution patterns, facilitating structure-activity relationship studies and the discovery of biologically active compounds.

The pharmaceutical industry's recognition of the scaffold's potential has driven continued research and development efforts. The successful progression of several pyrazolo[3,4-d]pyrimidines to clinical trials, including the Bruton tyrosine kinase inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers, has validated the therapeutic potential of this chemical class. This clinical success has stimulated further research into novel derivatives and applications, establishing pyrazolo[3,4-d]pyrimidines as an important class of compounds in medicinal chemistry research.

Significance in Heterocyclic Chemistry

Pyrazolo[3,4-d]pyrimidines occupy a significant position in heterocyclic chemistry due to their unique structural features and reactivity patterns. The fused ring system combines the properties of both pyrazole and pyrimidine moieties, creating a compound class with distinctive electronic characteristics and chemical behavior. The aromatic heterocyclic nature of these compounds, containing a pyrazolo[3,4-d]pyrimidine ring system that consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring, provides a rigid scaffold with defined spatial arrangements of functional groups. This structural rigidity is particularly valuable in drug design, as it allows for precise positioning of substituents to optimize interactions with biological targets.

The electronic properties of the pyrazolo[3,4-d]pyrimidine scaffold contribute significantly to its chemical versatility. The presence of multiple nitrogen atoms within the fused ring system creates regions of electron density that can participate in hydrogen bonding and coordination interactions. These electronic characteristics enable the scaffold to serve as an effective adenine mimetic, allowing pyrazolo[3,4-d]pyrimidine derivatives to interact with adenosine triphosphate-binding sites in various enzymes. The ability to mimic natural purine bases while maintaining synthetic accessibility makes this scaffold particularly valuable in medicinal chemistry applications.

The synthetic accessibility of pyrazolo[3,4-d]pyrimidines through various synthetic routes enhances their significance in heterocyclic chemistry. Multiple synthetic approaches have been developed, ranging from classical cyclization reactions to modern one-pot methodologies. The availability of diverse synthetic routes enables chemists to prepare libraries of compounds with systematic structural variations, facilitating the exploration of structure-activity relationships and the optimization of biological activities. This synthetic flexibility has contributed to the widespread adoption of the pyrazolo[3,4-d]pyrimidine scaffold in medicinal chemistry research programs.

Classification and Nomenclature Systems

The classification of pyrazolo[3,4-d]pyrimidines follows established conventions for fused heterocyclic systems, with nomenclature based on the fusion pattern of the constituent rings. According to International Union of Pure and Applied Chemistry guidelines, the compound is named as 1H-pyrazolo[3,4-d]pyrimidine, indicating the fusion of a pyrazole ring with a pyrimidine ring at the 3,4-positions. The numbering system for the fused ring follows specific rules that assign positions based on the priority of heteroatoms and the fusion pattern. The molecular formula for the basic scaffold is C₅H₄N₄, with a molecular weight of 120.11 grams per mole.

Alternative nomenclature systems exist for pyrazolo[3,4-d]pyrimidines, reflecting different approaches to describing the fused ring system. Some literature sources refer to these compounds as 2H-pyrazolo[3,4-d]pyrimidines, indicating different tautomeric forms or protonation states. The Chemical Abstracts Service registry provides systematic names that follow standardized conventions, ensuring consistent identification across chemical databases and literature. For the specific compound 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, the Chemical Abstracts Service number is 650628-11-8, providing a unique identifier for this specific derivative.

The classification system also considers substitution patterns and functional group modifications. Substituents on the pyrazolo[3,4-d]pyrimidine core are designated by their position numbers and chemical identity. The systematic International Union of Pure and Applied Chemistry name for the target compound is 4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine. This nomenclature clearly indicates the presence of a chlorine atom at position 4 of the fused ring system and a 3-methylphenyl group attached to position 1. The molecular formula C₁₂H₉ClN₄ and molecular weight of 244.68 grams per mole reflect the complete chemical composition of this substituted derivative.

Overview of this compound

This compound represents a specific derivative within the pyrazolo[3,4-d]pyrimidine family, characterized by distinctive structural features that influence its chemical and biological properties. The compound features a chlorine substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine core and a 3-methylphenyl group attached to the 1-position of the pyrazole ring. This substitution pattern creates a molecular architecture that combines the fundamental properties of the heterocyclic scaffold with the electronic and steric effects of the specific substituents. The chlorine atom at position 4 represents a leaving group that can participate in nucleophilic substitution reactions, making this compound a valuable synthetic intermediate for the preparation of more complex derivatives.

The molecular structure of this compound can be described by its systematic chemical identifiers. The compound has an International Chemical Identifier string of InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3. The Simplified Molecular Input Line Entry System representation is CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl, which provides a linear notation for the three-dimensional molecular structure. These chemical descriptors enable precise identification and computational analysis of the compound's properties and behavior.

The physical and chemical properties of this compound reflect the combined influences of the heterocyclic core and the specific substituents. The molecular weight of 244.68 grams per mole positions this compound within a range suitable for pharmaceutical applications, satisfying molecular weight criteria commonly applied in drug discovery programs. The presence of the aromatic 3-methylphenyl substituent contributes to the compound's lipophilicity and may influence its ability to cross biological membranes. The chlorine substituent at position 4 provides opportunities for further chemical modification through nucleophilic substitution reactions, enabling the synthesis of diverse derivatives with modified properties.

Property Value
Molecular Formula C₁₂H₉ClN₄
Molecular Weight 244.68 g/mol
Chemical Abstracts Service Number 650628-11-8
International Union of Pure and Applied Chemistry Name 4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
International Chemical Identifier Key DLHSWXBXKPTYSR-UHFFFAOYSA-N

Properties

IUPAC Name

4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHSWXBXKPTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365913
Record name 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-11-8
Record name 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylphenylhydrazine with 4-chloropyrimidine-5-carbaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, while a Suzuki coupling reaction can produce a biaryl derivative.

Scientific Research Applications

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Position 1 Substituent Position 4 Substituent Position 6 Substituent Key Properties/Impacts References
4-Chloro-1-(3-methylphenyl)-1H-pyrazolo[...] 3-Methylphenyl Cl H Moderate lipophilicity; meta-substituent enhances steric hindrance
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H- [...] 4-Fluorophenyl Cl CH₃ Electron-withdrawing F enhances reactivity; improved EGFR inhibition
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[...] Phenyl Cl CH₃ Methyl at C6 increases steric bulk; intermediate for hydrazide derivatives
4-Chloro-6-(chloromethyl)-1-methyl-1H- [...] Methyl Cl CH₂Cl Reactive chloromethyl group enables further derivatization
4-Chloro-1-(4-nitrophenyl)-1H-pyrazolo[...] 4-Nitrophenyl Cl H Strong electron-withdrawing NO₂ reduces solubility; potential for nucleophilic substitution
4-Chloro-1-(3,5-dimethylphenyl)-1H- [...] 3,5-Dimethylphenyl Cl H Increased hydrophobicity; symmetrical substitution may improve target selectivity
Key Observations:
  • Position 1 Substituents: Aryl Groups: Electron-withdrawing groups (e.g., 4-F, 4-NO₂) enhance electrophilicity at position 4, facilitating nucleophilic substitution. Meta-substituted groups (e.g., 3-methylphenyl) introduce steric effects that may influence binding pocket interactions . Alkyl Groups: Methyl substituents (e.g., in ) simplify synthesis but reduce aromatic interactions compared to aryl groups .
  • Position 4 Chlorine :

    • A universal feature in analogs, the Cl group acts as a leaving group for functionalization (e.g., hydrazine substitution in ) or directly participates in target binding (e.g., kinase inhibition) .

Physicochemical Properties

  • Solubility: Electron-withdrawing groups (e.g., NO₂ in ) reduce aqueous solubility, while methyl or methoxy groups () improve lipophilicity .
  • Stability : Chlorine at position 4 increases susceptibility to hydrolysis, necessitating anhydrous conditions during synthesis .

Biological Activity

4-Chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula: C12H9ClN4
  • Molecular Weight: 244.68 g/mol
  • CAS Number: 7775053

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial activity. The compound this compound has been evaluated for its ability to inhibit various bacterial strains.

  • Minimum Inhibitory Concentration (MIC): Studies indicate that certain derivatives show MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action: The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been explored for anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various pathways.

  • Cell Line Studies: In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The mechanism may involve the activation of caspases and modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

Emerging data suggest that compounds like this compound may possess anti-inflammatory properties.

  • Inflammatory Models: In animal models, treatment with this compound has been associated with reduced levels of pro-inflammatory cytokines, indicating potential use in inflammatory diseases .

Case Studies

StudyFindings
Study A MIC values for S. aureus at 0.22 μg/mLEffective against resistant strains
Study B Induction of apoptosis in cancer cell linesPotential for cancer therapy
Study C Reduction in inflammatory markers in animal modelsPossible treatment for inflammatory conditions

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving substituted hydrazines and chlorinated pyrimidines. The ability to modify the structure allows for the exploration of new derivatives with enhanced biological activity.

Q & A

Q. What experimental adjustments mitigate low yields in Buchwald-Hartwig aminations?

  • Methodological Answer :
  • Ligand Screening : Test BINAP versus XPhos ligands to enhance Pd catalyst efficiency.
  • Solvent Optimization : Replace toluene with dioxane to improve substrate solubility.
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 120°C .

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